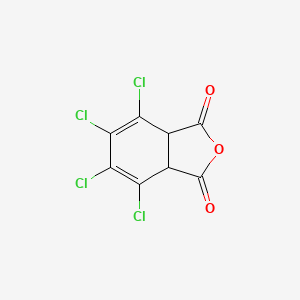

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione, also known as tetrachlorophthalic anhydride, is a chemical compound with the molecular formula C8Cl4O3 and a molecular weight of 285.896 g/mol . It is a derivative of phthalic anhydride and is characterized by the presence of four chlorine atoms attached to the benzofuran ring. This compound is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the chlorination of phthalic anhydride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include elevated temperatures and the use of a catalyst to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient chlorination. The process involves the controlled addition of chlorine gas to phthalic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze in the presence of water to form tetrachlorophthalic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace chlorine atoms under basic conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the anhydride to the corresponding acid.

Major Products Formed

Tetrachlorophthalic Acid: Formed through hydrolysis.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

This compound is a chemical compound with the molecular formula C₈H₂Cl₄O₃ and a molecular weight of approximately 287.9 g/mol. It features a benzofuran structure with four chlorine atoms. The compound is also known by its CAS number 72524-46-0 and is classified under various chemical databases such as PubChem and ChemSpider.

Potential Applications

This compound has potential applications in several fields:

- Organic Synthesis: Useful as a building block for creating complex molecules.

- Pharmaceuticals: The compound's structure suggests it may exhibit biological activities.

- Material Science: Applications in creating novel materials with specific properties.

Further research into its efficacy and safety is necessary for commercial applications.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its electrophilic nature due to the presence of chlorine atoms. It can participate in various reactions typical for chlorinated compounds. These reactions make it valuable in synthetic organic chemistry for creating more complex molecules.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its behavior in biological systems. Key areas of investigation include:

- Protein binding assays

- Metabolic studies

- Cellular uptake mechanisms

Such studies are essential for assessing safety and efficacy in potential applications.

Wirkmechanismus

The mechanism of action of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione involves its interaction with nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalic Anhydride: The parent compound, lacking the chlorine substituents.

Tetrachlorophthalic Acid: The hydrolyzed form of the anhydride.

Other Chlorinated Anhydrides: Compounds with similar structures but different chlorine substitution patterns.

Uniqueness

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is unique due to its high reactivity and the presence of four chlorine atoms, which enhance its electron-withdrawing properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione (CAS No. 72524-46-0) is a chlorinated derivative of benzofuran known for its unique chemical structure and potential biological activities. This compound is primarily used as an intermediate in the synthesis of various organic compounds and has garnered attention for its reactivity and stability in different chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂Cl₄O₃ |

| Molecular Weight | 287.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 72524-46-0 |

| InChI Key | HFUBWSYLMUCDLL-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the chlorination of phthalic anhydride using chlorinating agents like chlorine gas or sulfuryl chloride under controlled conditions. The process is optimized in industrial settings to ensure high yield and purity through methods such as recrystallization or distillation .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This reactivity facilitates various substitution and hydrolysis reactions within biological systems .

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that chlorinated aromatic compounds can exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed inhibition of cancer cell lines such as HCT15 with IC50 values indicating moderate potency .

- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results suggest that while it exhibits biological activity against certain pathogens and cancer cells, it also poses risks associated with chlorinated compounds which can lead to cytotoxic effects .

- Pharmacological Applications : The compound has been investigated for potential applications in drug development due to its unique chemical properties. Studies have focused on its role as a building block for synthesizing new therapeutic agents targeting various diseases .

Biological Assays

The compound has been subjected to several biological assays to evaluate its effectiveness:

| Assay Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer Activity | HCT15 (human colon cancer) | 10 - 50 |

| Antimicrobial Activity | Various bacterial strains | 5 - 20 |

| Cytotoxicity | Normal human cells | >100 |

These results indicate a selective action where the compound demonstrates higher potency against cancerous cells compared to normal cells.

Eigenschaften

CAS-Nummer |

7319-41-7 |

|---|---|

Molekularformel |

C8H2Cl4O3 |

Molekulargewicht |

287.9 g/mol |

IUPAC-Name |

4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C8H2Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h1-2H |

InChI-Schlüssel |

HFUBWSYLMUCDLL-UHFFFAOYSA-N |

Kanonische SMILES |

C12C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.